

# What are the synonyms for Acid Yellow 199?

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## Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

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An In-depth Technical Guide to **Acid Yellow 199**: Properties, Analysis, and Biodegradation

This technical guide provides a comprehensive overview of **Acid Yellow 199**, a monoazo dye, for researchers, scientists, and drug development professionals. The guide covers its chemical identity, physicochemical properties, and a detailed examination of its biodegradation by the bacterium *Shewanella oneidensis* MR-1.

## Chemical Identity and Synonyms

**Acid Yellow 199** is a synthetic organic dye belonging to the single azo class.<sup>[1][2][3]</sup> It is registered under the CAS number 70865-20-2.<sup>[1][2][3][4]</sup> The dye is known by a variety of synonyms across different contexts and suppliers. A comprehensive list of these synonyms is provided in the table below.

Category	Synonym
IUPAC Name	Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1)[5]
4-((4-((4-Hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonic acid, sodium salt[6]	
Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonate	
Colour Index (C.I.) Name	C.I. Acid Yellow 199[1][5]
C.I. 14205[1][7]	
Commercial/Trade Names	Weak Acid Yellow A-4R[3][7]
Acid Yellow A4R[3][7]	
Apollo Nylon Fast Yellow M-4R[6][7]	
Dorasyn Yellow A4R[2][7]	
Kiwacid Golden Yellow 4RLW-E[7]	
Nylosan Yellow E-4RL[2][7]	
Rifa Acid Fast Yellow N-4R[7]	
Sellanyl Yellow E-4RN[7]	
Tracid Yellow AGR[6]	
Weak Acid Yellow AGR[6]	
Other Identifiers	EINECS 274-950-1[4][6]
UNII: EKG9QR9Y9K[5]	

## Physicochemical Properties

**Acid Yellow 199** is an orange powder that is soluble in water.<sup>[1][2][3][8]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>19</sub> H <sub>15</sub> N <sub>4</sub> NaO <sub>6</sub> S	[1][2][3][4]
Molecular Weight	450.40 g/mol	[1][2][3][4]
Appearance	Bright orange powder	[1][2][3][8]
Water Solubility	900 mg/L at 20°C	[4]
LogP	-0.9 at 20°C	[6]

## Biodegradation by *Shewanella oneidensis* MR-1

*Shewanella oneidensis* MR-1, a facultative anaerobic bacterium, has been shown to effectively decolorize **Acid Yellow 199**. This process is of significant interest for the bioremediation of textile effluents. The decolorization is achieved through the reductive cleavage of the azo bond (-N=N-), which is characteristic of azo dyes.

## Decolorization Efficiency and Optimal Conditions

Under microaerophilic conditions, *S. oneidensis* MR-1 can achieve a decolorization efficiency of up to 78.25% for **Acid Yellow 199**. The optimal pH range for this process is between 6.0 and 8.0. The decolorization is influenced by the presence of metal ions; it is slightly enhanced by Mg<sup>2+</sup> but inhibited by Pb<sup>2+</sup>, Cd<sup>2+</sup>, Cu<sup>2+</sup>, Fe<sup>3+</sup>, and Fe<sup>2+</sup>.

## Enzymatic Mechanism

The biodegradation of **Acid Yellow 199** by *S. oneidensis* MR-1 is an enzymatic process. The key enzymes involved are azoreductase and NADH-DCIP reductase. In the presence of **Acid Yellow 199**, the activities of these enzymes are significantly increased, by 2.48-fold and 1.92-fold respectively, compared to control conditions. This indicates that the decolorization occurs via a reductive mechanism where these enzymes, with NADH as an electron donor, break the azo linkage of the dye.

## Experimental Protocols

The following are detailed methodologies for key experiments related to the study of **Acid Yellow 199** and its biodegradation.

### Bacterial Strain and Culture Conditions

- Bacterial Strain: *Shewanella oneidensis* MR-1.
- Growth Medium: Luria-Bertani (LB) medium.
- Culture Maintenance: The strain is maintained on LB agar plates and grown in liquid LB medium under aerobic conditions with shaking.
- Experimental Culture: For decolorization experiments, *S. oneidensis* MR-1 is cultured under microaerophilic or anaerobic conditions in a suitable medium containing the dye.

### Decolorization Assay

- Preparation of Dye Solution: A stock solution of **Acid Yellow 199** is prepared in deionized water and filter-sterilized.
- Inoculation: A specific volume of an overnight culture of *S. oneidensis* MR-1 is inoculated into a defined mineral salt medium containing a known concentration of **Acid Yellow 199**.
- Incubation: The cultures are incubated at a specific temperature (e.g., 30°C) under static or shaking conditions to maintain a microaerophilic environment.
- Sampling: Aliquots of the culture are withdrawn at regular time intervals.
- Analysis: The samples are centrifuged to remove bacterial cells. The absorbance of the supernatant is measured at the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **Acid Yellow 199** using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula:  $\text{Decolorization (\%)} = \frac{[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$

### Azoreductase Activity Assay

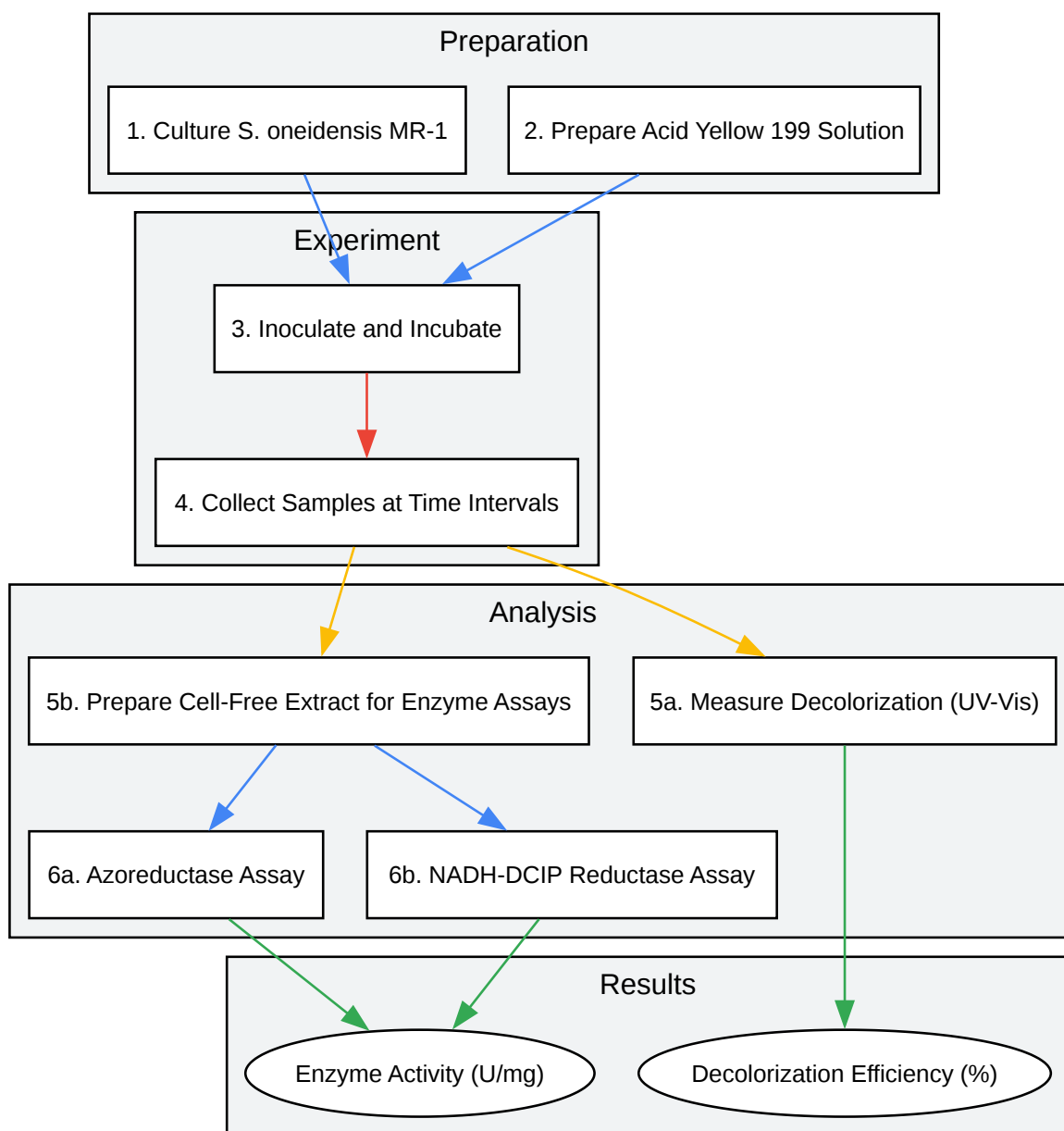
- **Preparation of Cell-Free Extract:** Bacterial cells from the decolorization experiment are harvested by centrifugation, washed, and then lysed (e.g., by sonication) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). The lysate is then centrifuged to obtain a cell-free extract.
- **Assay Mixture:** The reaction mixture (typically 1 mL) contains potassium phosphate buffer, a specific concentration of **Acid Yellow 199**, and the cell-free extract.
- **Initiation of Reaction:** The reaction is initiated by the addition of NADH.
- **Measurement:** The decrease in absorbance at the  $\lambda_{\text{max}}$  of **Acid Yellow 199** is monitored over time using a spectrophotometer. One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1  $\mu\text{mol}$  of the dye per minute.

## NADH-DCIP Reductase Activity Assay

- **Assay Mixture:** The assay mixture contains potassium phosphate buffer (pH 7.5), 2,6-dichloroindophenol (DCIP), NADH, and the cell-free extract.
- **Measurement:** The reduction of DCIP is measured by the decrease in absorbance at 600 nm. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1  $\mu\text{mol}$  of DCIP per minute.

## Visualizations

## Experimental Workflow for Biodegradation Analysis



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Caption: Experimental workflow for analyzing the biodegradation of **Acid Yellow 199**.

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